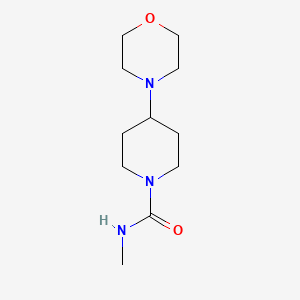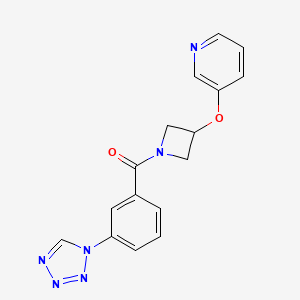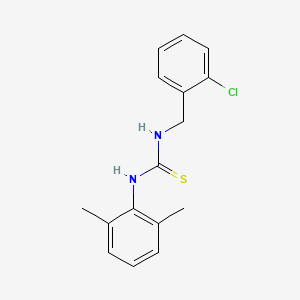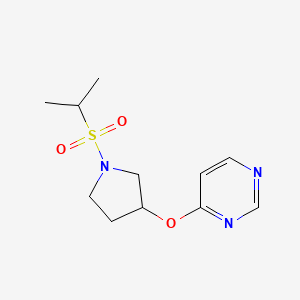![molecular formula C15H21F3N2O B2974710 2-[(1-Propan-2-ylpiperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine CAS No. 2380069-12-3](/img/structure/B2974710.png)
2-[(1-Propan-2-ylpiperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Propan-2-ylpiperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine, commonly known as TPMP, is a chemical compound that belongs to the pyridine family. TPMP is a potential therapeutic agent that has received significant attention in recent years due to its promising applications in scientific research.
Mécanisme D'action
TPMP acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the dopamine D3 receptor, TPMP can reduce the reinforcing effects of drugs of abuse and prevent relapse in drug addiction.
Biochemical and Physiological Effects:
TPMP has been shown to have a significant impact on various biochemical and physiological processes in the body. TPMP has been shown to reduce drug-seeking behavior and drug-induced reinstatement in preclinical studies. TPMP has also been shown to reduce the rewarding effects of cocaine and other drugs of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
TPMP has several advantages for use in laboratory experiments. TPMP has a high affinity for the dopamine D3 receptor, making it a potent and selective antagonist. TPMP has also been shown to have a long half-life, allowing for sustained therapeutic effects. However, the limitations of TPMP include its poor solubility and potential toxicity at high doses.
Orientations Futures
There are several future directions for the use of TPMP in scientific research. One potential area of research is the development of more potent and selective dopamine D3 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of TPMP in other neurological disorders, such as schizophrenia and depression. Additionally, more studies are needed to determine the safety and efficacy of TPMP in human clinical trials.
In conclusion, TPMP is a promising therapeutic agent that has significant potential for use in scientific research. Its high affinity for the dopamine D3 receptor makes it a potent and selective antagonist, and its potential applications in drug addiction and other neurological disorders make it an exciting area of research for the future.
Méthodes De Synthèse
TPMP can be synthesized using various methods, including the reaction of 2-(chloromethyl)-3-(trifluoromethyl)pyridine with 1-propan-2-ylpiperidine in the presence of a base. Another method involves the reaction of 3-(trifluoromethyl)pyridine-2-carbaldehyde with 1-propan-2-ylpiperidine in the presence of a reducing agent.
Applications De Recherche Scientifique
TPMP has been studied extensively for its potential therapeutic applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. TPMP has been shown to have a high affinity for the dopamine D3 receptor, making it a potential candidate for the treatment of drug addiction and other neurological disorders.
Propriétés
IUPAC Name |
2-[(1-propan-2-ylpiperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O/c1-11(2)20-8-4-5-12(9-20)10-21-14-13(15(16,17)18)6-3-7-19-14/h3,6-7,11-12H,4-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLUKNPFJLUYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)COC2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Propan-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2974631.png)
![2-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2974633.png)
![N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2974634.png)

![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2974636.png)
![Methyl benzo[d]thiazole-4-carboxylate](/img/structure/B2974638.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2974643.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxohexanoic acid](/img/structure/B2974646.png)

![1-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2974648.png)